N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide
Description
This compound features a 1H-imidazole core substituted at position 2 with a sulfanyl group linked to a 4-(trifluoromethyl)benzyl moiety and at position 5 with a hydroxymethyl group. The acetamide side chain is connected to an N-[(4-fluorophenyl)methyl] group. This structural architecture combines electron-withdrawing (trifluoromethyl, fluorophenyl) and hydrophilic (hydroxymethyl) substituents, which may enhance target binding and solubility. While direct synthesis data for this compound are absent in the provided evidence, analogous imidazole derivatives are synthesized via nucleophilic substitution, S-alkylation, and cyclization reactions, as seen in related compounds . The hydroxymethyl group at position 5 distinguishes it from many antifungal or kinase-targeting imidazoles, which often feature bulkier or more lipophilic substituents .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N3O2S/c22-17-7-3-14(4-8-17)9-26-19(30)11-28-18(12-29)10-27-20(28)31-13-15-1-5-16(6-2-15)21(23,24)25/h1-8,10,29H,9,11-13H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCVHIIHSLJHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)C(F)(F)F)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and biological activities of the target compound with structurally related imidazole derivatives:
Key Observations:
Hydrophilicity vs. Lipophilicity: The target compound’s hydroxymethyl group enhances aqueous solubility compared to lipophilic substituents like chlorophenyl () or trifluoromethyl (). This may improve bioavailability in polar environments .
Similar effects are noted in sulfonamide-containing analogs (e.g., ) .
Stereochemical Considerations: Unlike the chiral sulfoxide in ’s compound, the target’s sulfanyl group lacks stereochemical complexity, simplifying synthesis but possibly reducing enantiomer-specific activity .
Antifungal Activity: While the target compound’s activity is unspecified, ’s derivatives with dithiocarbamoyl groups show potent antifungal effects, suggesting that the hydroxymethyl and trifluoromethyl groups in the target could be optimized for similar applications .
Pharmacokinetic and Toxicity Insights
- ADME Properties: The hydroxymethyl group may improve metabolic stability compared to methyl or halogenated analogs (e.g., ). However, the trifluoromethyl group could increase plasma protein binding, as seen in sulfonamide derivatives () .
- Toxicity: Fluorophenyl and chlorophenyl groups in related compounds () are associated with low acute toxicity, but trifluoromethyl groups may pose metabolic challenges due to slow defluorination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
